Hydrazine, ((1R)-1-phenylethyl)-
Description
Hydrazine, ((1R)-1-phenylethyl)-, is a chiral disubstituted hydrazine derivative characterized by a (1R)-1-phenylethyl group attached to the hydrazine backbone. This compound is synthesized through nitrosation of (R)-bis((R)-1-phenylethyl)amine followed by sodium-metal reduction, yielding a mixture of 1,1-bis((R)-1-phenylethyl)hydrazine and over-reduced products . Its chirality makes it valuable in asymmetric catalysis, particularly as a precursor for chiral bis-hydrazone ligands used in enantioselective cross-coupling reactions .
Properties
CAS No. |
60325-13-5 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
[(1R)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m1/s1 |
InChI Key |
HHRZAEJMHSGZNP-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=CC=C1)NN |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NN |
Canonical SMILES |
CC(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Chirality : ((1R)-1-Phenylethyl) hydrazine is unique in its stereochemical configuration, enabling enantioselectivity in catalysis, unlike achiral derivatives like phenylhydrazine .
- Substituent Effects : Bulky aryl groups (e.g., 1-phenylethyl) enhance steric hindrance, improving ligand stability and selectivity in catalytic applications . Simpler substituents (e.g., phenyl or methyl) prioritize reactivity in condensation reactions .
Key Observations :
- Complexity : ((1R)-1-Phenylethyl) hydrazine synthesis demands enantiomerically pure starting materials and controlled reduction, unlike straightforward condensations for phenylhydrazines .
- Byproducts: Alkylation of hydrazines often produces mixtures (e.g., mono- vs. disubstituted), necessitating purification .
Key Observations :
- Toxicity: Substituents influence safety; bulky groups may mitigate carcinogenicity compared to simpler hydrazines (e.g., hydrazine hydrate) .
Q & A
Q. What are the standard synthetic routes for preparing Hydrazine, ((1R)-1-phenylethyl)-, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between hydrazine derivatives and phenyl-substituted carbonyl compounds. Common methods involve refluxing in ethanol with hydrazine hydrate and aromatic aldehydes under acidic or neutral conditions . Optimization parameters include:
- Catalysts : Acidic conditions (e.g., glacial acetic acid) enhance nucleophilic attack by hydrazine.
- Temperature : Reflux (70–80°C) balances reaction rate and decomposition risks.
- Purification : Crystallization (ethanol/water) or column chromatography resolves byproducts . Yields vary (50–70%) depending on steric hindrance from the phenylethyl group.
Q. How is the stereochemistry of ((1R)-1-phenylethyl)-hydrazine confirmed experimentally?
The (1R) configuration is validated using:
- NMR Spectroscopy : Diastereotopic protons near the chiral center show splitting patterns in -NMR (e.g., δ 3.5–4.5 ppm for N–CH– groups) .
- X-ray Crystallography : SHELX software refines crystal structures to assign absolute configuration .
- Optical Rotation : Comparison with enantiomeric standards confirms optical purity.
Q. What analytical techniques are used to assess purity and quantify Hydrazine, ((1R)-1-phenylethyl)-?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve hydrazine derivatives .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: ~75%, H: ~7%, N: ~18%) .
- TLC : Silica gel plates (ethyl acetate/hexane) with ninhydrin staining detect impurities .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and elemental analysis be resolved during characterization?
Discrepancies (e.g., mass spec vs. elemental analysis) may arise from hydrate formation or solvent retention. Mitigation strategies include:
Q. What mechanistic insights explain the reactivity of ((1R)-1-phenylethyl)-hydrazine in nucleophilic additions?
The hydrazine moiety acts as a bifunctional nucleophile:
- Kinetic Control : The less hindered NH group attacks carbonyls first, forming hydrazones.
- Steric Effects : The phenylethyl group slows reactions with bulky electrophiles (e.g., ketones vs. aldehydes) .
- Acid Catalysis : Protonation enhances electrophilicity of carbonyl carbons, accelerating hydrazone formation .
Q. How do structural modifications (e.g., para-substituted phenyl groups) impact biological activity?
- Electron-Withdrawing Groups (e.g., -NO): Increase reactivity in Schiff base formation but may reduce membrane permeability.
- Lipophilic Groups (e.g., -CH): Enhance bioavailability but risk cytotoxicity.
- In Silico Studies : Docking simulations (AutoDock) correlate substituent effects with enzyme inhibition (e.g., COX-2) .
Methodological Notes
- Crystallization Challenges : Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules .
- Troubleshooting Low Yields : Use excess hydrazine hydrate (1.5 eq) and inert atmosphere (N) to suppress oxidation .
- Safety : Handle with gloveboxes due to potential carcinogenicity (NIOSH Method 3518 guidelines) .
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